7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
Description
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is a benzopyran derivative featuring a methoxy group at position 7 and a formyl (carbaldehyde) group at position 4 of the partially saturated bicyclic framework. This compound belongs to the chromone family, which is characterized by a fused benzene and γ-pyrone ring system.
For example, describes the use of 6-methoxychromone-3-carbaldehyde in synthesizing hydroxypropenyl derivatives via reactions with methyl acrylate and quinuclidine, highlighting the versatility of carbaldehyde-bearing benzopyrans in organic synthesis . Similarly, notes the use of spirocyclic benzoxazine intermediates derived from fluorinated nitrobenzene precursors, which may share synthetic parallels with the target compound .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-4-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-9-2-3-10-8(7-12)4-5-14-11(10)6-9/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
VIGRVWJDLCZJPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization using acid catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
Reduction: Formation of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-methanol.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Pyrano[4,3-b]pyran Derivatives (8b, 8c, 14a)
- Structure: Compounds 8b and 8c () are pyrano[4,3-b]pyran-5-ones with substituents at position 3 (4-methoxybenzoyl and 3,4-dichlorobenzoyl, respectively). Unlike the target compound, these feature a fused pyranone ring and lack the carbaldehyde group .
- Synthesis: Synthesized via condensation of aminomethylpropenone hydrochlorides (e.g., 2b, 2c) with dihydroxy-methylpyranones, yielding 50–53% product. This contrasts with the target compound’s hypothetical route, which likely involves formylation of a dihydrobenzopyran precursor.
- Physical Properties :
- 8b: M.p. 125°C; 8c: M.p. 178°C.
- The higher melting point of 8c may reflect increased polarity due to chlorine substituents.
6-Methoxychromone-3-carbaldehyde ()
- Structure : A chromone (fully aromatic) with methoxy at position 6 and carbaldehyde at position 3. The target compound differs in its dihydro structure and substitution pattern.
- Synthesis : Reacted with methyl acrylate and quinuclidine to form hydroxypropenyl derivatives, demonstrating the carbaldehyde group’s reactivity in conjugate additions .
Glycosylated Coumarins ()
- Structure: Compounds such as 5-O-β-D-glucopyranosyl-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin (6) feature glycosylation at position 5 and methoxy at position 5. The target compound lacks sugar moieties but shares a methoxy group and carbaldehyde functionality .
- Biological Relevance : Glycosylation enhances solubility and bioavailability, whereas the carbaldehyde group in the target compound may confer electrophilic reactivity.
Sulfur-Containing Analogs (Benzothiopyran 1,1-Dioxides, )
- Structure : Derivatives like 6-Methoxy-4-phenyl-4-(prop-2-enyl)-3,4-dihydro-2H-1-benzothiopyran 1,1-Dioxide (7g) replace the oxygen atom in the pyran ring with sulfur and include sulfone groups.
- Physical Properties :
Natural Product Analogs ()
- Gossypetin and Anthocyanin Derivatives: Gossypetin 7-methoxy-3,5-di-O-glucoside-8-caffeic ester () and malvidin 3-O-glucoside () highlight natural methoxy-flavonoids. These differ significantly in glycosylation and phenolic esterification but share methoxy substituents .
- 4′-Methylliquiritigenin 7-glucoside (): A glucosylated benzopyranone with methoxy at position 4′, emphasizing how glycosylation alters physicochemical properties compared to the carbaldehyde group .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The carbaldehyde group in the target compound enables diverse reactivity (e.g., nucleophilic additions), contrasting with ester or glycosyl groups in analogs.
- Spectral Signatures: The carbaldehyde proton (δ ~10 ppm) and methoxy group (δ ~3.80 ppm) serve as diagnostic markers in NMR, differentiating the target compound from analogs with acyl or glycosyl substituents.
Biological Activity
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde (commonly referred to as 7-Methoxy-benzopyran) is a compound belonging to the benzopyran class, characterized by a fused benzene and pyran ring system. Its unique structure, featuring a methoxy group at the seventh position and an aldehyde functional group at the fourth position, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- CAS Number : 139711-09-4
The compound's structural characteristics allow it to interact with various biological systems, leading to diverse pharmacological effects.
Biological Activity Overview
Research has indicated that compounds similar to 7-Methoxy-benzopyran exhibit a range of biological activities, including:
- Antioxidant Properties : Many benzopyran derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that benzopyrans may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various pathogens, indicating potential use in combating infections.
Antioxidant Activity
A study highlighted the antioxidant potential of benzopyran derivatives. For instance, compounds structurally related to 7-Methoxy-benzopyran have demonstrated significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells.
Anti-inflammatory Effects
Research into similar compounds has shown that they can modulate inflammatory responses. For example, derivatives of benzopyrans have been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a pathway through which 7-Methoxy-benzopyran could exert anti-inflammatory effects .
Antimicrobial Properties
In vitro studies have indicated that certain benzopyran derivatives possess antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains and exhibited significant inhibition zones . This suggests that 7-Methoxy-benzopyran might also have potential as an antimicrobial agent.
Case Studies
-
Case Study on Antioxidant Activity :
A comparative study evaluated the antioxidant capacity of several benzopyran derivatives using DPPH and ABTS assays. The results showed that specific modifications to the benzopyran structure enhanced its free radical scavenging ability significantly. -
Case Study on Anti-inflammatory Effects :
In a model of lipopolysaccharide-induced inflammation in macrophages, a related compound demonstrated a marked reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent . -
Case Study on Antimicrobial Activity :
A series of experiments tested various benzopyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methoxy group exhibited enhanced antimicrobial activity compared to their non-methoxylated counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 7-Methoxy-chroman-4-carboxylic acid | Chroman | Contains carboxylic acid instead of aldehyde | Antioxidant |
| 7-Methoxy-flavone | Flavonoid | Exhibits strong antioxidant properties | Antimicrobial |
| 3,4-Dihydroxyflavone | Flavonoid | Known for anti-inflammatory effects | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
